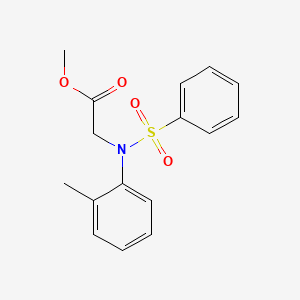
methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate
Übersicht
Beschreibung
Methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MSMA, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the glycine family of amino acids and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate is not fully understood, but it is thought to involve the inhibition of enzymes involved in the biosynthesis of amino acids. Specifically, methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been found to inhibit the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of the amino acid tyrosine. This inhibition results in the depletion of tyrosine and other amino acids, leading to cell death.
Biochemical and Physiological Effects
methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been found to have a wide range of biochemical and physiological effects, including cytotoxicity, neuroprotection, and anti-inflammatory effects. In cancer cells, methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been found to induce apoptosis, or programmed cell death, by activating caspase enzymes. In neuronal cells, methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been found to protect against oxidative stress and neuronal cell death by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate in lab experiments is its wide range of potential applications in scientific research. methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been found to exhibit cytotoxic effects against a variety of cancer cell lines, making it a potential lead compound for the development of new cancer therapies. In addition, methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been studied for its potential as a neuroprotective agent and for its anti-inflammatory effects, making it a potential candidate for the treatment of neurological disorders and inflammatory diseases.
One limitation of using methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate in lab experiments is its potential toxicity. methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been found to be toxic to both cancer cells and normal cells, and its cytotoxic effects may limit its potential as a therapeutic agent. In addition, methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been found to have limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate. One area of research could focus on the development of new methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate analogs with improved solubility and decreased toxicity. Another area of research could focus on the identification of new targets for methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate, including enzymes involved in the biosynthesis of other amino acids. Finally, future research could focus on the development of new therapies based on methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate for the treatment of cancer, neurological disorders, and inflammatory diseases.
Conclusion
In conclusion, methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been found to exhibit cytotoxic effects against a variety of cancer cell lines, as well as neuroprotective and anti-inflammatory effects. While methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has potential as a therapeutic agent, its toxicity and limited solubility may limit its use in certain experimental settings. Future research on methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate could focus on the development of new analogs with improved properties, as well as the identification of new targets for methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate and the development of new therapies based on this compound.
Synthesemethoden
Methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate can be synthesized using a variety of methods, including the reaction of N-(2-methylphenyl)glycine with phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate, which can be purified using techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been found to exhibit cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been studied for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress and neuronal cell death. In drug discovery, methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been investigated as a potential lead compound for the development of new drugs targeting a variety of diseases.
Eigenschaften
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-8-6-7-11-15(13)17(12-16(18)21-2)22(19,20)14-9-4-3-5-10-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLFAPNSCNHWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301196590 | |
| Record name | N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331749-97-4 | |
| Record name | N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331749-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



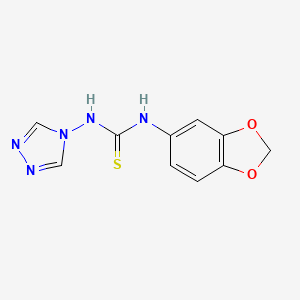
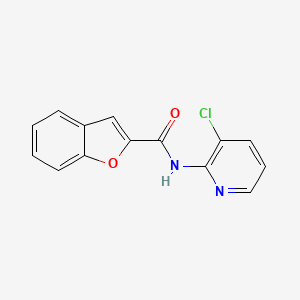
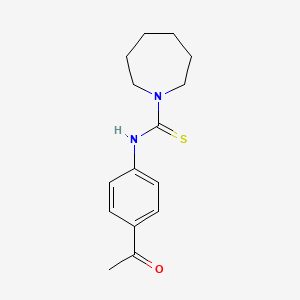
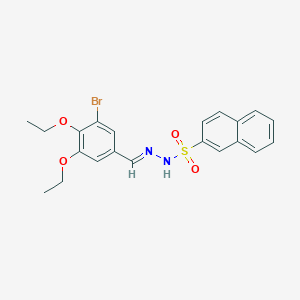
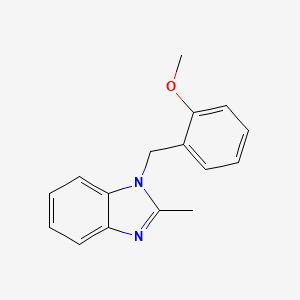
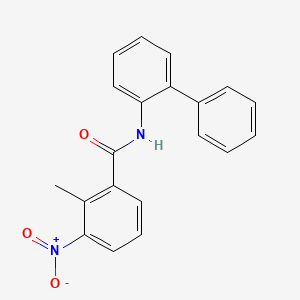
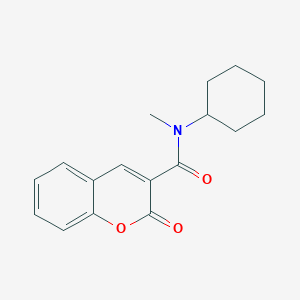
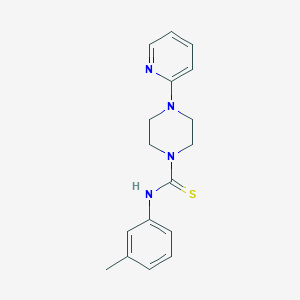
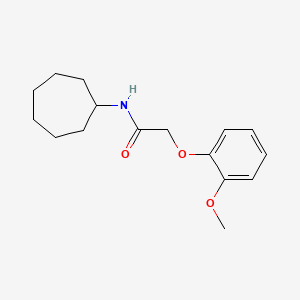
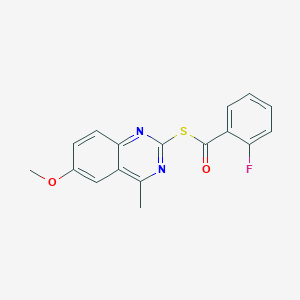
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B5888968.png)
![5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5888985.png)
![N-(3-{[(3-acetylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5888995.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5889006.png)